molecular formula C20H22N4O2 B6046203 1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

Cat. No. B6046203
M. Wt: 350.4 g/mol
InChI Key: HTJVNJCQJXHAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, also known as MP-10, is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications. MP-10 is a proline-based compound that has been synthesized using various methods. In

Mechanism of Action

1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide also activates the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. Additionally, 1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. Additionally, 1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to induce apoptosis in cancer cells and reduce the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is also soluble in various solvents, which makes it easy to use in various assays. However, one limitation of 1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is its low bioavailability, which may limit its effectiveness in vivo.

Future Directions

For the study of 1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide include the development of more efficient synthesis methods, the study of its pharmacokinetics and pharmacodynamics in vivo, and the study of its potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been synthesized using various methods, including the reaction of 5-methyl-2-furaldehyde with 3-(1H-pyrazol-1-yl)benzaldehyde followed by the addition of proline. Another method involves the use of N-(3-aminophenyl)proline as a starting material, which is then reacted with 5-methyl-2-furaldehyde and 3-(1H-pyrazol-1-yl)benzaldehyde. The reaction mixture is then purified using column chromatography to obtain pure 1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide.

Scientific Research Applications

1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. 1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-15-8-9-18(26-15)14-23-11-3-7-19(23)20(25)22-16-5-2-6-17(13-16)24-12-4-10-21-24/h2,4-6,8-10,12-13,19H,3,7,11,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJVNJCQJXHAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCCC2C(=O)NC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

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